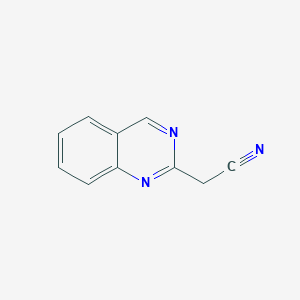

2-Quinazolineacetonitrile

Description

Structure

3D Structure

Propriétés

Numéro CAS |

158141-36-7 |

|---|---|

Formule moléculaire |

C10H7N3 |

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

2-quinazolin-2-ylacetonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5H2 |

Clé InChI |

CJKCPMNZSPTAFX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=NC(=N2)CC#N |

Origine du produit |

United States |

Synthetic Methodologies for 2 Quinazolineacetonitrile

Precursor-Based Syntheses of 2-Quinazolineacetonitrile

Construction of the Quinazoline (B50416) Ring from Acetonitrile (B52724) Derivatives

The synthesis of the this compound framework can be efficiently achieved by constructing the quinazoline ring from precursors that already contain the acetonitrile moiety or a related nitrile group. This strategy is advantageous as it incorporates the desired C2-substituent at an early stage.

One notable method involves the condensation and cyclization of ortho-amino aromatic compounds with nitrile-containing reagents. For instance, the reaction between 2-aminobenzophenones and various nitriles can be catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under microwave irradiation. nih.gov In this approach, the nitrile acts as the nitrogen source for the formation of the quinazoline ring. The reaction proceeds under mild, solvent-free conditions, providing a direct, one-pot synthesis. nih.gov The key features of this method are its single-step nature, the in situ generation of amidine intermediates, and broad substrate applicability, all contributing to shorter reaction times. nih.gov

Another approach utilizes ortho-fluorobenzonitriles as the starting material. These can undergo microwave-assisted cyclization with S-alkyl isothiouronium salts in the presence of basic alumina. nih.gov This protocol is environmentally benign and efficient for creating 2-alkylthio-4-aminoquinazolines, which can be precursors to other 2-substituted quinazolines. The use of microwave irradiation significantly enhances the product yields compared to conventional heating methods. nih.gov

Furthermore, N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives serve as effective precursors. These compounds can react with various amines under microwave heating in a mixture of acetonitrile and acetic acid to yield 4-aminoquinazoline derivatives. nih.gov This strategy is straightforward and high-yielding for the preparation of the quinazoline core. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-Free Methodologies

Solvent-free synthesis, often referred to as neat or solid-state reaction, is a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents. researchgate.net These methods not only reduce environmental pollution but can also lead to higher yields, enhanced selectivity, and simpler reaction procedures. jocpr.com

A prime example is the synthesis of quinazoline derivatives under solvent-free conditions using grinding techniques. jocpr.com This mechanochemical approach involves the physical grinding of reactants, sometimes with a catalytic amount of acid or base, in a mortar and pestle. jocpr.com Another significant solvent-free method combines the absence of a solvent with microwave irradiation. For example, the synthesis of 2,4-disubstituted quinazolines from 2-aminobenzophenone (B122507) and nitriles can be performed under neat conditions with microwave heating, which drastically reduces reaction times from hours to minutes. nih.gov Similarly, the reaction of ortho-aminoaryl ketones with dicarbonyl compounds has been successfully carried out under solvent-free conditions using a recyclable ionic liquid catalyst, with the product precipitating upon the addition of water. academie-sciences.fr

| Method | Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 2-Aminobenzophenone, Nitriles | TMSOTf, 100°C, 10 min | Single-step, mild conditions, short reaction time. | nih.gov |

| Grinding | Hydroxyketone, Anilines | Glacial Acetic Acid, Room Temp, 4-5 min | Economical, simple procedure, high atom efficiency. | jocpr.com |

| Heterogeneous Catalysis | 2-Aminoaryl Ketone, Dicarbonyl Compound | DSIMHS Ionic Liquid, 70°C | Recyclable catalyst, high purity product. | academie-sciences.fr |

| Heterogeneous Catalysis | Ketones, 2-Aminobenzophenones | Hβ zeolite | Simple one-step procedure, catalyst reusable up to five times. | rsc.org |

Catalytic Systems for Enhanced Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. kccollege.ac.in The use of catalysts is a primary strategy for improving atom economy, as catalysts can enable alternative reaction pathways that minimize the formation of byproducts. kccollege.ac.instackexchange.com Catalytic methods are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed and is used in small amounts. stackexchange.com

In the synthesis of quinazolines, various catalytic systems have been developed to enhance atom economy. For instance, the use of a trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyst in the reaction of 2-aminobenzophenones with nitriles allows for a direct, single-step synthesis, avoiding the waste associated with multi-step procedures. nih.gov Similarly, zeolites, which are solid acid catalysts, have been employed for the solvent-free synthesis of 2,4-disubstituted quinolines, offering the benefits of easy separation and reusability without significant loss of activity. rsc.org Molecular iodine has also been used as a catalyst for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere, providing a green and sustainable route via C-H bond amination. nih.gov These catalytic approaches exemplify the move away from less efficient, stoichiometric reagents towards more sustainable and atom-economical processes. jetir.org

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has become a powerful tool in green organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. anton-paar.comnih.gov

Microwave-Assisted Synthesis: Microwave heating accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. oatext.com This technique has been extensively applied to the synthesis of quinazolines. For instance, microwave-assisted synthesis of 2-substituted quinazoline derivatives in an aqueous medium has been reported as a fast and eco-friendly method. rsc.org The reaction of 2-aminobenzophenones with nitriles under microwave irradiation is a notable example, where reaction times are reduced to just 10 minutes. nih.gov An overview of various microwave-assisted syntheses of quinazolines highlights significant improvements in product yields and considerable reductions in reaction times compared to conventional heating. nih.gov

| Reactants | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| o-Fluorobenzonitriles, S-alkyl isothiouronium salts | Basic alumina, MW, 80-120°C | Improved yields | 5-30 min | nih.gov |

| N-(2-cyanophenyl)-N,N-dimethylformamidine, Amines | CH3CN/HOAc, MW, 160°C | High yields | 10 min | nih.gov |

| 2-aminobenzophenone, Nitriles | TMSOTf, MW, 100°C | 72-78% | 10 min | nih.gov |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, accelerating reaction rates. nih.govnih.gov Ultrasound-assisted synthesis is recognized for providing excellent yields, greater purity, and simpler workups in shorter reaction times compared to conventional methods. nih.gov The synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives, has been successfully achieved using ultrasound, often providing target compounds in minutes with excellent yields. mdpi.comorganic-chemistry.org While specific examples for this compound are less documented, the principles of ultrasound-assisted synthesis are broadly applicable to the formation of such heterocyclic systems, offering a green and efficient alternative. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of 2 Quinazolineacetonitrile

Chemical Reactivity of the Acetonitrile (B52724) Group in 2-Quinazolineacetonitrile

The acetonitrile moiety (-CH₂CN) in this compound possesses two key sites of reactivity: the carbon-nitrogen triple bond of the nitrile and the adjacent α-carbon of the active methylene (B1212753) group.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. ucalgary.ca This reactivity is fundamental to many transformations of nitriles.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group of this compound is expected to undergo hydrolysis. libretexts.orgsavemyexams.comchemistrysteps.com This reaction typically proceeds in two stages: initial conversion to a primary amide (2-quinazolineacetamide), followed by further hydrolysis to yield a carboxylic acid (2-quinazolineacetic acid) and ammonia (B1221849) or an ammonium (B1175870) salt. savemyexams.comchemistrysteps.com Acid catalysis activates the nitrile by protonating the nitrogen, enhancing its electrophilicity for attack by a weak nucleophile like water. ucalgary.cachemistrysteps.com In basic conditions, the strong nucleophile, hydroxide (B78521), attacks the nitrile carbon directly. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, yielding 2-(2-aminoethyl)quinazoline. libretexts.orgsavemyexams.com This transformation occurs through two successive nucleophilic additions of a hydride ion. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile group. libretexts.orgchemistrysteps.com This reaction initially forms an imine anion salt. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone, providing a method for forming a carbon-carbon bond and introducing a new functional group. libretexts.orgchemistrysteps.com

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, heat | 2-Quinazolineacetamide | 2-Quinazolineacetic acid |

| Base Hydrolysis | 1. OH⁻, heat; 2. H₃O⁺ | 2-Quinazolineacetamide | 2-Quinazolineacetic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | - | 2-(2-Aminoethyl)quinazoline |

| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | Imine | Ketone derivative |

This table presents expected reactions based on the general reactivity of the nitrile functional group.

Reactions Involving the Active Methylene Group at the α-Carbon

The methylene group (-CH₂-) in this compound is positioned between two electron-withdrawing groups: the quinazoline (B50416) ring and the nitrile group. This configuration makes the methylene protons acidic and the carbon atom nucleophilic upon deprotonation, classifying it as an "active methylene compound". slideshare.net

Alkylation: In the presence of a base, the active methylene group can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile, reacting with alkyl halides in an alkylation reaction to form a new carbon-carbon bond. researchgate.netorganic-chemistry.org For instance, reaction with an alkyl halide (R-X) would yield α-alkyl-2-quinazolineacetonitrile. The use of a strong base like cesium carbonate can facilitate dialkylation. researchgate.net

Condensation Reactions: The carbanion generated from the active methylene group can participate in various condensation reactions. For example, it can undergo Knoevenagel condensation with aldehydes or ketones. nih.gov It can also react with esters in a Claisen-type condensation. These reactions are pivotal for building more complex molecular architectures.

| Reaction Type | Base | Electrophile | Product Type |

| C-Alkylation | NaH, Cs₂CO₃, etc. | Alkyl halide (R-X) | α-Alkyl-2-quinazolineacetonitrile |

| Knoevenagel Condensation | Piperidine, etc. | Aldehyde (R-CHO) | α,β-Unsaturated nitrile |

| Michael Addition | Base | α,β-Unsaturated carbonyl | Adduct |

This table illustrates the reactivity of the active methylene group in this compound.

Cyclization Reactions Initiated by the Nitrile or Methylene Group

The dual reactivity of the acetonitrile moiety enables its participation in intramolecular cyclization reactions to form new heterocyclic rings.

Thorpe-Ziegler Cyclization: This reaction involves the intramolecular cyclization of a dinitrile, initiated by a base. If this compound is functionalized with a suitable group containing another nitrile, it could potentially undergo this type of cyclization. A study on related 2-alkylthio-4-oxo-3-quinazolineacetonitriles showed that under the influence of sodium hydride, these compounds can undergo a Thorpe-Ziegler cyclization to form fused 1,3-thiazine systems. lookchem.com

Synthesis of Fused Heterocycles: The active methylene and nitrile groups can be used sequentially or in concert to build fused ring systems. For example, the reaction of this compound derivatives can lead to dimerization and subsequent pyrrole (B145914) cyclization, forming complex tricyclic aminonitriles. lookchem.com Radical cyclizations are another effective method for constructing five-membered heterocycles. researchgate.net Furthermore, cationic cyclization reactions, where an alkyne acts as the terminating group, offer broad synthetic possibilities for creating diverse functionalities. rsc.org

Reactivity of the Quinazoline Core in this compound

The quinazoline ring is an electron-deficient heteroaromatic system, which significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) on the quinazoline nucleus is generally difficult. The presence of two nitrogen atoms in the heterocyclic ring deactivates it towards attack by electrophiles, a common characteristic of nitrogen-containing heterocycles. masterorganicchemistry.comlecturio.com The electron-withdrawing acetonitrile substituent further deactivates the ring.

Nitration and Halogenation: Reactions like nitration (using a mixture of nitric and sulfuric acids) and halogenation typically require harsh conditions. lecturio.commasterorganicchemistry.comnih.gov The substitution will preferentially occur on the benzene (B151609) portion of the quinazoline ring rather than the pyrimidine (B1678525) ring. The directing effects of the fused pyrimidine ring and the acetonitrile group will determine the position of substitution (likely positions 6 or 8).

Nucleophilic Attack on the Quinazoline Nucleus

The electron-deficient nature of the quinazoline ring makes it susceptible to nucleophilic attack, particularly at the C-4 position and, to a lesser extent, the C-2 position. researchgate.net

Nucleophilic Aromatic Substitution (S_NAr): A good leaving group at the C-4 position (such as a halogen) on a quinazoline ring is readily displaced by nucleophiles. While this compound itself does not have a leaving group, related 4-chloroquinazolines are common precursors that undergo facile amination or reaction with other nucleophiles. researchgate.net

Reaction with Active Methylene Compounds: In the presence of a strong base like sodium amide, quinazoline itself can react with active methylene compounds. researchgate.net This reaction can lead to substitution at the 4-position. For instance, the reaction of quinazoline with phenylacetonitrile (B145931) in the presence of sodium amide yields α-phenyl-4-quinazolineacetonitrile. researchgate.net This indicates that under certain conditions, the quinazoline nucleus of this compound could potentially react with other nucleophiles.

| Reaction Type | Reagents | Position of Attack | Product Type |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Benzene ring (e.g., C6, C8) | Nitro-2-quinazolineacetonitrile |

| Nucleophilic Attack (on related quinazolines) | R-NH₂ (on 4-chloroquinazoline) | C4 | 4-Aminoquinazoline derivative |

| Reaction with Nucleophiles (on quinazoline) | Ph-CH₂CN / NaNH₂ | C4 | 4-Substituted quinazoline |

This table summarizes the general reactivity patterns of the quinazoline ring system.

Oxidation and Reduction Pathways of the Quinazoline Moiety

The quinazoline ring system can undergo both oxidation and reduction, with the course of the reaction being highly dependent on the reagents and conditions employed. The two nitrogen atoms of the pyrimidine ring are not equivalent, which influences the regioselectivity of these reactions. nih.gov

Oxidation:

The oxidation of quinazolines can lead to several products, including N-oxides and quinazolinones. nih.govscispace.com The pyrimidine ring is generally susceptible to oxidation, which can sometimes lead to hydrolysis and ring-opening under harsh conditions. nih.govwikipedia.org

N-Oxidation: Treatment of quinazolines with reagents like monoperphthalic acid can yield a mixture of the corresponding N-1 and N-3 oxides. nih.govmdpi.com However, this method can lack selectivity and produce the quinazolin-4(3H)-one as a major byproduct. nih.gov More selective oxidation can be achieved using biocatalysts. For instance, a recombinant di-iron monooxygenase has been used to transform quinazoline into quinazoline 3-oxide with high yield and no side oxidation products. nih.gov

Formation of Quinazolinones: Oxidation with agents like potassium permanganate (B83412) (KMnO4) in an alkaline medium or hydrogen peroxide in an acidic medium can produce 3,4-dihydro-4-oxoquinazoline. scispace.com Some quinazolinone derivatives are noted to be quite stable to oxidation reactions. nih.gov

Oxidative Ring Cleavage: Under severe conditions, such as supercritical water oxidation (SCWO), the quinazoline ring can be completely broken down. nih.gov Kinetic modeling of this process shows that the pyrimidine ring is the initial site of attack, leading to a ring-opening pathway that ultimately contributes significantly to the formation of CO2 and ammonia. nih.govresearchgate.net In some cases, oxidative opening of an adjacent ring in a fused quinazoline system can occur, for example, leading to a quinoline (B57606) derivative. mdpi.com Copper-catalyzed aerobic oxidation is also a common final step in many modern quinazoline syntheses. organic-chemistry.orgthieme-connect.com

Reduction:

Reduction of the quinazoline system primarily targets the pyrimidine ring, leading to dihydro- or tetrahydroquinazolines. The specific product depends on the reducing agent and the substrate. nih.govscispace.com

Catalytic Hydrogenation: The catalytic hydrogenation of quinazoline can be stopped after the absorption of one mole of hydrogen to yield 3,4-dihydroquinazoline. scispace.comrsc.org The use of different catalysts, such as palladium or platinum oxide, can influence the outcome, sometimes leading to 1,2-dihydro derivatives. nih.govresearchgate.net Further reduction can produce 1,2,3,4-tetrahydroquinazoline. scispace.com

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) can reduce quinazolines to give both 3,4-dihydro- and 1,2,3,4-tetrahydroquinazolines. scispace.com Reduction with sodium amalgam also yields the 1,2,3,4-tetrahydroquinazoline. scispace.com In some cases, the benzene portion of the ring system can also be reduced. nih.gov

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| N-Oxidation | Monoperphthalic acid | Mixture of N-1 oxide, N-3 oxide, Quinazolin-4(3H)-one | nih.gov |

| N-Oxidation (Biocatalytic) | Di-iron monooxygenase (PmlABCDEF) | Quinazoline 3-oxide | nih.gov |

| Oxidation | KMnO₄ / H₂O₂ | 3,4-Dihydro-4-oxoquinazoline | scispace.com |

| Oxidative Cleavage | Supercritical Water (SCWO) | Ring-opened products (eventually CO₂, NH₃) | nih.gov |

| Reduction (Catalytic) | H₂ / Platinum | 3,4-Dihydroquinazoline | scispace.comrsc.org |

| Reduction (Catalytic) | H₂ / Palladium-Charcoal | Dihydro-derivatives | rsc.org |

| Reduction (Chemical) | LiAlH₄ / NaBH₄ | 3,4-Dihydro- and 1,2,3,4-Tetrahydroquinazolines | scispace.com |

Pericyclic Reactions and Rearrangements Involving this compound

The fused aromatic system of this compound provides a scaffold for various pericyclic reactions and molecular rearrangements, which are critical in the synthesis of complex heterocyclic structures.

Pericyclic Reactions:

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. thieme-connect.de For the quinazoline framework, cycloaddition and electrocyclic reactions are particularly relevant.

Diels-Alder Reactions: The hetero-Diels-Alder reaction is a powerful method for constructing the quinazoline skeleton. nih.govujpronline.com For instance, the imino-Diels-Alder reaction (Povarov reaction) involves the coupling of an imine with an electron-rich alkene to form quinazoline derivatives. nih.govedu.krd Furthermore, pyrimidine-based o-quinodimethanes, which can be generated thermally, undergo Diels-Alder reactions with various dienophiles to yield tetrahydro- and fully aromatic quinazoline derivatives. researchgate.netacs.org

Electrocyclic Reactions: Electrocyclic ring-closure is another key pericyclic reaction utilized in quinazoline synthesis. This process is often part of a tandem reaction sequence, for example, following an aza-Wittig reaction, where an intermediate undergoes a 6π-electrocyclic ring closure to form the pyrimidine ring of the quinazoline system. thieme-connect.descispace.com

Rearrangements:

Molecular rearrangements involving the quinazoline skeleton or its precursors can lead to significant structural transformations.

Ring Transformation Reactions: The quinazoline skeleton can be formed through the rearrangement of other heterocyclic systems. A notable example is the transformation of indazoles into quinazolines via a reaction with chlorodiazirines. This process is believed to proceed through the fragmentation of a pyrazolium (B1228807) ylide intermediate, followed by cyclization of the resulting ring-opened diazahexatriene. nih.gov

Dimroth Rearrangement: The Dimroth rearrangement, which involves the transposition of ring atoms (typically a nitrogen and an exocyclic imino group), has been observed in related 3-substituted 4-iminopyrimidine systems and some quinazoline derivatives. researchgate.net

Sigmatropic Rearrangements: While less common for the quinazoline core itself, nih.govnih.gov-sigmatropic rearrangements are known in the synthesis of related N-heterocycles like quinolones. rsc.orgorganic-chemistry.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the precise mechanisms of reactions involving the quinazoline scaffold requires detailed experimental investigation. Kinetic analysis and isotopic labeling are powerful tools for elucidating reaction pathways, identifying intermediates, and determining rate-limiting steps. nih.govmdpi.com

A pivotal study on the mechanism of halide elimination from 2-haloethyl-5,8-dihydroxyquinazolin-4(3H)-ones, a close analog of this compound, showcases the power of these techniques. nih.gov The research employed a combination of methods to uncover a novel reaction pathway involving a prototropic tautomer.

Kinetic Studies: By monitoring the reaction rate at different pH values (a pH-rate profile) and varying buffer concentrations, researchers can gain insight into the roles of acidic and basic species in the reaction mechanism. nih.gov In the study of the quinazolinone derivative, these kinetic analyses pointed to the involvement of a proton transfer step in the rate-determining part of the reaction. nih.gov The data specifically implicated monobasic phosphate (B84403) as a bifunctional catalyst, facilitating the tautomerism. nih.gov

Isotopic Labeling and Isotope Effects: Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) to trace its path through the reaction. researchgate.net The resulting change in reaction rate, known as a kinetic isotope effect (KIE), provides strong evidence for bond-breaking or bond-forming at the labeled position in the rate-determining step. mdpi.comacs.org In the quinazolinone study, isotopic labeling and the measurement of kinetic isotope effects were crucial in proving that a prototropic shift of a proton from the side chain to the N(1) position of the quinazoline ring occurs in the rate-determining step. nih.gov This confirmed the formation of a quinazolinone tautomer as a key, fleeting intermediate from which the halide elimination proceeds. nih.gov

Similar mechanistic tools have been applied to other reactions involving quinazolines. Isotope labeling with deuterium (B1214612) oxide (D₂O) and ¹⁸O-labeled water helped to elucidate an ionic addition mechanism for the oxidation of alcohols by a quinazolinone oxidant. rsc.org KIE studies have also been used to confirm that the cleavage of a C-H bond is the rate-determining step in certain copper-catalyzed syntheses of quinazolines. mdpi.com

| Mechanistic Tool | Observation/Finding | Conclusion |

|---|---|---|

| pH-Rate Profile | Reaction rate is dependent on pH and buffer components. | General acid/base catalysis is involved. |

| Buffer Dilution Studies | Rate is proportional to the concentration of monobasic phosphate. | Phosphate acts as a bifunctional catalyst for tautomerism. |

| Isotopic Labeling / Kinetic Isotope Effect (KIE) | A significant KIE is observed upon deuteration of the C(1') position. | C-H bond cleavage at C(1') is part of the rate-determining step. |

| Overall Conclusion | The reaction proceeds not by direct elimination, but through a rate-determining tautomerization to form a quinazolinone prototropic tautomer, which then rapidly eliminates the halide. |

Utility of 2 Quinazolineacetonitrile As a Synthetic Precursor

Accessing Functionalized Quinazoline (B50416) Derivatives

The reactive nitrile and active methylene (B1212753) groups of 2-quinazolineacetonitrile provide a direct handle for the introduction of various functionalities onto the quinazoline scaffold, leading to derivatives with potential applications in medicinal chemistry and materials science.

Introduction of Carboxylic Acid, Ester, and Amide Groups

The cyano group of this compound is a synthetic equivalent of a carboxylic acid and its derivatives. Through standard chemical transformations, it can be readily converted into quinazoline-2-acetic acid, as well as the corresponding esters and amides.

Carboxylic Acid Formation: Acid- or base-catalyzed hydrolysis of the nitrile functionality in this compound yields quinazoline-2-acetic acid. The reaction typically proceeds via an intermediate amide which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Acidic Hydrolysis: Treatment with strong aqueous acids, such as sulfuric acid or hydrochloric acid, protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

Basic Hydrolysis: Reaction with a strong base, like sodium hydroxide (B78521), involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to form the carboxylate salt, which is then neutralized to afford the carboxylic acid. chemistrysteps.com

Ester and Amide Formation: Quinazoline-2-acetic acid esters and amides can be synthesized either from the pre-formed carboxylic acid or directly from this compound.

Esterification: The Fischer esterification of quinazoline-2-acetic acid with an alcohol in the presence of an acid catalyst is a common method for preparing the corresponding esters. youtube.comnih.gov Alternatively, alcoholysis of this compound under acidic conditions can directly yield the ester.

Amidation: Amides are typically formed by activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with an amine. semanticscholar.orgrsc.org Direct partial hydrolysis of this compound under controlled conditions can also yield quinazoline-2-acetamide.

Table 4.1: Synthesis of Quinazoline-2-acetic Acid Derivatives

| Derivative | Reagents and Conditions | Reference |

|---|---|---|

| Quinazoline-2-acetic acid | 1. NaOH (aq), Reflux2. HCl (aq) | chemistrysteps.com |

| Ethyl quinazoline-2-acetate | EtOH, H₂SO₄ (cat.), Reflux | youtube.comnih.gov |

Formation of Tetrazole and Other Nitrogen-Containing Heterocycles

The nitrile group is an excellent precursor for the synthesis of nitrogen-rich five-membered heterocycles, most notably tetrazoles.

Tetrazole Formation: The [3+2] cycloaddition reaction between the nitrile group of this compound and an azide (B81097) source, typically sodium azide, is a well-established method for the synthesis of 2-(1H-tetrazol-5-ylmethyl)quinazoline. nih.gov This reaction is often catalyzed by Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., NH₄Cl) and can be promoted by various reaction conditions. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly relevant in medicinal chemistry. The reaction proceeds through the addition of the azide anion to the electrophilic carbon of the nitrile, followed by an intramolecular cyclization.

Other Heterocycles: The nitrile group can also participate in cycloaddition reactions with other 1,3-dipoles, such as nitrile oxides, to form different heterocyclic systems like oxadiazoles, although these reactions are less common compared to tetrazole formation. nih.govnih.gov

Table 4.2: Synthesis of Heterocycles from this compound

| Product | Reagents and Conditions | Reaction Type | Reference |

|---|---|---|---|

| 2-(1H-tetrazol-5-ylmethyl)quinazoline | NaN₃, NH₄Cl, DMF, 120 °C | [3+2] Cycloaddition | nih.gov |

Construction of Fused Heterocyclic Systems Utilizing this compound

The active methylene group in this compound is a powerful tool for constructing fused ring systems. The protons on the carbon adjacent to both the quinazoline ring and the nitrile group are acidic and can be readily removed by a base to generate a stabilized carbanion. This nucleophile can then react with various electrophiles to initiate cyclization reactions.

Synthesis of Polycyclic Quinazolines

The nucleophilic character of the carbanion derived from this compound allows for its use in condensation and cyclization reactions to build additional rings onto the quinazoline core.

Knoevenagel Condensation: Reaction with aldehydes or ketones under basic conditions leads to a Knoevenagel condensation product. If the aldehyde or ketone contains another reactive group, this can lead to subsequent intramolecular cyclization, forming a new fused ring. nih.govrsc.org

Thorpe-Ziegler Reaction: Dimerization of this compound under strongly basic conditions, or its reaction with another nitrile, can lead to an enamine intermediate via the Thorpe reaction. Intramolecular versions of this reaction (Thorpe-Ziegler reaction) are particularly useful for forming new rings. semanticscholar.orgrsc.org

For instance, reaction with a 1,3-dielectrophile, such as an α,β-unsaturated ketone, can lead to a Michael addition followed by an intramolecular cyclization to form a fused pyridone ring.

Annulation Reactions Leading to Novel Ring Systems

Annulation reactions involving this compound provide access to a variety of novel, fused heterocyclic systems. These reactions typically involve the reaction of the active methylene group with a reagent containing two electrophilic centers.

A prominent example is the synthesis of pyrimido[1,2-a]quinoline derivatives. This can be envisioned through a reaction of this compound with a β-keto ester. The initial Knoevenagel-type condensation would be followed by an intramolecular nucleophilic attack of a quinazoline ring nitrogen onto the ester carbonyl, leading to the formation of a fused pyrimidine (B1678525) ring.

Table 4.3: Examples of Annulation Reactions

| Reagent | Fused System | Reaction Sequence | Reference |

|---|---|---|---|

| 1,3-Diketone | Pyridone-fused quinazoline | Michael addition / Intramolecular cyclization | |

| Ethyl acetoacetate | Pyrimido[1,2-a]quinolinone | Knoevenagel condensation / Intramolecular amidation | nih.gov |

Role of this compound in Cascade and Domino Reactions

Cascade, or domino, reactions are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. This compound is an ideal substrate for such reactions due to its multiple reactive sites.

A hypothetical cascade reaction could involve the reaction of this compound with a bifunctional reagent, such as an ortho-halo-substituted aromatic aldehyde. The reaction could initiate with a base-catalyzed Knoevenagel condensation between the active methylene group and the aldehyde. The resulting intermediate could then undergo an intramolecular nucleophilic aromatic substitution (SNAr), where the nitrogen of the quinazoline ring or the enamine intermediate displaces the halide, forming a new fused ring in a single pot. Such a strategy would allow for the rapid construction of complex polycyclic heteroaromatic compounds.

This approach leverages the reactivity of both the active methylene group and a nucleophilic center within the quinazoline moiety to efficiently build molecular complexity from simple starting materials.

Table 4.4: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinazoline-2-acetic acid |

| Ethyl quinazoline-2-acetate |

| Quinazoline-2-acetamide |

| 2-(1H-tetrazol-5-ylmethyl)quinazoline |

| Sodium azide |

| Zinc chloride |

| Ammonium (B1175870) chloride |

| 2-((3-Aryl-1,2,4-oxadiazol-5-yl)methyl)quinazoline |

| Pyrimido[1,2-a]quinoline |

| Ethyl acetoacetate |

Development of Libraries of Structurally Diverse Compounds from this compound

This compound has emerged as a valuable and versatile precursor in the field of synthetic chemistry, particularly in the development of libraries of structurally diverse compounds. Its utility stems from the presence of a reactive active methylene group and a quinazoline scaffold, which together provide a platform for a wide array of chemical transformations. This strategic positioning allows for the systematic generation of novel molecular architectures, a cornerstone of modern drug discovery and materials science. The ability to construct large and varied compound libraries from a single, readily accessible starting material is a significant advantage in the quest for new bioactive molecules and functional materials.

The core strategy for leveraging this compound in diversity-oriented synthesis lies in the reactivity of its α-methylene group, which is activated by the adjacent electron-withdrawing nitrile and quinazoline moieties. This activation renders the methylene protons acidic, facilitating their removal by a base to generate a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of bond-forming reactions with a diverse range of electrophilic partners.

One of the most powerful applications of this compound in library synthesis is its use in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. This approach is highly efficient and atom-economical, making it ideal for the rapid generation of chemical diversity. For instance, this compound can be employed in reactions that lead to the formation of fused heterocyclic systems, such as pyrimido[1,2-c]quinazolines. By varying the other components in the MCR, a library of related but structurally distinct molecules can be readily assembled.

Furthermore, the active methylene group of this compound is a key participant in classic condensation reactions, such as the Knoevenagel condensation. In this type of reaction, the nucleophilic carbanion derived from this compound attacks the carbonyl group of various aldehydes and ketones. The resulting adduct can then undergo subsequent intramolecular cyclization and other transformations to yield a wide range of heterocyclic scaffolds. The diversity of commercially available aldehydes and ketones provides a straightforward avenue for introducing a multitude of substituents and functional groups into the final products, thereby expanding the chemical space of the synthesized library.

The quinazoline ring itself serves as a stable and medicinally relevant scaffold, providing a rigid framework upon which further structural diversity can be built. The functional groups introduced through reactions at the active methylene site can be further modified, allowing for the exploration of a vast landscape of molecular structures. This combination of a reactive handle for diversification and a privileged heterocyclic core makes this compound a highly attractive starting point for combinatorial chemistry and the development of novel compound libraries.

To illustrate the potential for generating a diverse library of compounds from this compound, the following table outlines a series of potential reactions with various electrophilic partners. Each reaction type represents a pathway to a unique class of compounds, and the variation of substituents on the reaction partners would further multiply the number of distinct molecules in the library.

| Reaction Type | Electrophilic Partner (Example) | Resulting Scaffold (General Structure) |

| Knoevenagel Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | α,β-Unsaturated Nitriles |

| Thorpe-Ziegler Cyclization | Dinitriles | Fused Pyridine Rings |

| Michael Addition | α,β-Unsaturated Ketones (e.g., Chalcone) | 1,5-Dicarbonyl Compounds |

| Multicomponent Reaction | Aldehyde and an Active Methylene Compound | Dihydropyridines |

| Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | α-Substituted Quinazolineacetonitriles |

The strategic application of these and other synthetic methodologies allows for the systematic and efficient construction of large and diverse libraries of quinazoline-based compounds, starting from the versatile precursor, this compound. This approach is instrumental in the exploration of new chemical entities with potential applications in various scientific disciplines.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Quinazolineacetonitrile Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel 2-quinazolineacetonitrile derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. ub.eduresearchgate.net

The process involves ionizing the derivative and measuring its exact mass. This experimental mass is then compared against the theoretical masses of potential molecular formulas. The formula that falls within the narrow mass accuracy window of the instrument is confirmed as the correct one. Techniques like liquid chromatography coupled to Orbitrap or time-of-flight (TOF) mass analyzers are commonly employed for this purpose. ub.edu For instance, the identification of transformation products and metabolites of related quinolone structures relies heavily on the mass accuracy provided by HRMS to determine elemental compositions. ub.edu

Table 1: Example of HRMS Data for a Hypothetical this compound Derivative This table is for illustrative purposes.

| Proposed Formula | Theoretical Mass (m/z) | Experimental Mass (m/z) | Mass Difference (ppm) | Confirmation |

|---|---|---|---|---|

| C12H9N3O | 211.0746 | 211.0744 | -0.95 | Confirmed |

| C11H7N3S | 213.0415 | 211.0744 | - | Rejected |

| C13H13N3 | 211.1109 | 211.0744 | - | Rejected |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the complete structural puzzle of a this compound derivative.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons in the molecule. emerypharma.com

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu It is crucial for tracing out the spin systems within the quinazoline (B50416) ring and any attached side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). sdsu.eduprinceton.edu This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the stereochemistry of a molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu This is essential for assigning relative configurations in chiral derivatives.

Table 2: Illustrative ¹H and ¹³C NMR Assignments for a Substituted this compound Chemical shifts (δ) are hypothetical and presented for educational purposes.

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 4 | 8.15 (s) | 160.5 | C-2, C-8a |

| 5 | 7.90 (d) | 127.8 | C-7, C-8a |

| 6 | 7.60 (t) | 128.2 | C-8, C-4a |

| CH2 | 4.10 (s) | 25.1 | C-2, C≡N |

| C≡N | - | 117.3 | - |

Advanced NMR Applications (e.g., Solid-State NMR for Polymorphs)

For compounds that exist in different crystalline forms, or polymorphs, solid-state NMR (SS-NMR) is a critical characterization tool. nih.goveuropeanpharmaceuticalreview.com Since molecules in different polymorphic forms have distinct local environments and intermolecular interactions, their atoms will exhibit different chemical shifts in an SS-NMR spectrum. europeanpharmaceuticalreview.com

SS-NMR can distinguish between different polymorphs, identify their presence in a bulk sample, and quantify the relative amounts of each form. rsc.org This is particularly important in pharmaceutical development, as different polymorphs can have different physical properties. The technique is sensitive to the crystallographic inequivalence of molecules within the crystal lattice. europeanpharmaceuticalreview.com While solution NMR would show a single set of signals, SS-NMR can reveal multiple signals for a single carbon if there are multiple, non-equivalent molecules in the asymmetric unit of the crystal. europeanpharmaceuticalreview.com

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule. By diffracting X-rays off a single crystal of a this compound derivative, a complete three-dimensional map of electron density can be generated. This map is used to determine the precise location of every atom in the crystal, yielding exact bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

This technique is the gold standard for:

Absolute Structure Confirmation: It verifies the connectivity established by NMR and HRMS.

Stereochemical Assignment: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters, provided the crystal quality is sufficient.

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state. researchgate.net

Intermolecular Interactions: The crystal structure shows how molecules pack together, revealing details about hydrogen bonding, π–π stacking, and other non-covalent interactions that stabilize the crystal lattice. nih.gov

For example, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, a related derivative, was determined to be in the monoclinic crystal system, and the analysis revealed an intramolecular hydrogen bond between the hydroxyl and a quinazoline nitrogen atom. nih.gov

Table 3: Example Crystallographic Data for a Quinazoline Derivative Data from the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C17H16N2OS |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 15.6142 Å, b = 5.6142 Å, c = 17.2355 Å |

| Volume (V) | 1482.43 Å3 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sa These two techniques are complementary; IR spectroscopy measures the absorption of infrared light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in a molecule's polarizability. ksu.edu.sanih.gov

For this compound derivatives, these techniques are used to confirm the presence of key structural motifs:

Nitrile Group (C≡N): This group exhibits a sharp, characteristic stretching vibration in the IR and Raman spectra, typically in the range of 2200-2260 cm⁻¹. researchgate.net Its presence is a key diagnostic feature.

Quinazoline Ring: The C=C and C=N stretching vibrations of the aromatic ring system appear in the 1400-1650 cm⁻¹ region. mdpi.com

C-H Bonds: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org

Other Functional Groups: Substituents on the core structure will have their own characteristic vibrations, such as the broad O-H stretch for a hydroxyl group (~3200-3600 cm⁻¹) or the strong C=O stretch for a carbonyl group (~1650-1750 cm⁻¹). libretexts.orgnih.gov

Furthermore, shifts in vibrational frequencies can indicate intermolecular interactions. For example, the involvement of an N-H or O-H group in hydrogen bonding typically causes its stretching frequency to decrease and the band to broaden. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| C≡N (Nitrile) | Stretch | 2200 - 2260 | IR (strong), Raman (strong) |

| C=C / C=N (Aromatic) | Ring Stretch | 1400 - 1650 | IR (medium), Raman (strong) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | IR (medium), Raman (strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration of Chiral Derivatives

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Determination of Absolute Configuration: The shape and sign of a CD spectrum can be used to determine the absolute configuration of a chiral center. In a technique known as exciton (B1674681) coupled circular dichroism (ECCD), two or more chromophores within the molecule can interact, producing a characteristic bisignate (two-signed) CD signal whose sign corresponds to the absolute stereochemistry. nih.gov This has been successfully applied to amino acid derivatives containing quinoline (B57606) chromophores, a structure closely related to quinazoline. nih.gov

Measurement of Enantiomeric Excess (e.e.): The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers in a sample. nih.gov By creating a calibration curve with samples of known enantiomeric purity, the enantiomeric excess of an unknown sample can be accurately determined. This is a crucial measurement for asymmetric synthesis and the characterization of chiral compounds. nih.gov

Computational and Theoretical Perspectives on 2 Quinazolineacetonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic nature and energetic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the ground state and predicting the reactivity of 2-Quinazolineacetonitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for calculating properties such as molecular geometries, electronic energies, and dipole moments. For quinazoline (B50416) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine optimized geometries and various electronic parameters in both the gas phase and in different solvents. researchgate.net

A theoretical study on quinazolinone derivatives in various solvents demonstrated that as the dielectric constant of the solvent increases, effects like polarization, dipole moment, and charge delocalization are enhanced. researchgate.net This suggests that the stability and reactivity of such molecules are influenced by their environment. For this compound, a similar DFT study would elucidate its ground state geometry, bond lengths, and bond angles. Furthermore, calculations of electronic energy, dipole moment, and polarizability would provide a comprehensive understanding of its electronic distribution and stability.

Table 1: Representative Data from DFT Calculations on a Quinazolinone Derivative This table is illustrative and based on data for a related class of compounds, as specific data for this compound is not available.

| Property | Gas Phase | Chloroform | Acetone | Methanol | DMSO |

| Total Energy (a.u.) | -935.8 | -935.8 | -935.8 | -935.8 | -935.8 |

| Dipole Moment (Debye) | 4.5 | 5.8 | 6.1 | 6.2 | 6.3 |

| HOMO Energy (eV) | -6.5 | -6.6 | -6.7 | -6.7 | -6.7 |

| LUMO Energy (eV) | -2.4 | -2.5 | -2.5 | -2.5 | -2.5 |

| Energy Gap (eV) | 4.1 | 4.1 | 4.2 | 4.2 | 4.2 |

Data adapted from a study on quinazolinone derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

For quinazoline derivatives, FMO analysis helps in understanding their chemical behavior. The HOMO is typically distributed over the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is located on electron-deficient regions, which are prone to nucleophilic attack. In the case of this compound, the quinazoline ring itself has specific reactive sites. The pyrimidine (B1678525) ring, for instance, is generally resistant to electrophilic substitution, with the benzene (B151609) ring being more susceptible. wikipedia.org Nucleophilic attack is more likely at the 2- and 4-positions of the quinazoline ring. wikipedia.org FMO analysis would provide a more nuanced, quantitative picture of this reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. These values are crucial for predicting how this compound would interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of a molecule and for studying its interactions with its environment.

For quinazoline derivatives, MD simulations have been employed to assess the conformational stability of these molecules, often in the context of their binding to biological targets. nih.govnih.govresearchgate.net By simulating the molecule's behavior in a solvent box (typically water) over a period of nanoseconds, researchers can observe how the molecule flexes and changes its shape. The stability of a particular conformation can be assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation will exhibit a low and consistent RMSD value. nih.gov

The root-mean-square fluctuation (RMSF) is another important metric derived from MD simulations, which highlights the flexibility of different parts of the molecule. researchgate.net For this compound, an MD simulation would reveal the rotational freedom around the single bond connecting the acetonitrile (B52724) group to the quinazoline ring, as well as any puckering or flexibility in the ring system itself.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By analyzing the trajectory, one can identify and quantify hydrogen bonds, van der Waals interactions, and electrostatic interactions between this compound and solvent molecules or other solute molecules. This information is crucial for understanding its solubility and how it might interact with other chemical species in a mixture.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational modeling of reaction pathways provides a way to map out the energy landscape of a reaction, while transition state analysis helps in determining the rate-limiting steps.

For the synthesis of quinazoline derivatives, various reaction pathways have been proposed. researchgate.netresearchgate.netnih.govacs.org For instance, the synthesis of quinazolines can be achieved through the acceptorless dehydrogenative coupling of 2-aminoaryl methanols and nitriles. researchgate.net Computational modeling of such a reaction for the synthesis of this compound would involve identifying the structures of all intermediates and transition states along the proposed pathway.

Transition state theory is a fundamental concept in this analysis, positing that reactants pass through a high-energy transition state before forming products. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key factor in the reaction rate. Computational methods can be used to locate the transition state structure and to calculate its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface.

QSAR Studies for Understanding Structural Correlates of Chemical Activity (excluding biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their chemical or physical properties. nih.govtandfonline.comnih.govworldscientific.comrsc.org While often used in drug discovery to predict biological activity, QSAR can also be applied to understand and predict non-biological chemical properties and reactivity.

For a series of quinazoline analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, physicochemical, and quantum-chemical. nih.gov Examples include molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from quantum chemical calculations such as HOMO and LUMO energies and atomic charges.

Once the descriptors are calculated, statistical methods like multiple linear regression are used to build a model that correlates a selection of these descriptors with a specific chemical activity or property of interest (e.g., reaction rate, stability, or a spectroscopic feature). Such a model can then be used to predict the properties of new, unsynthesized quinazoline derivatives. It is important to note that the predictive power of a QSAR model depends heavily on the quality and diversity of the initial dataset and rigorous statistical validation. nih.govnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Physicochemical | LogP, Molar Refractivity |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |

This table provides a general overview of descriptor types and is not exhaustive.

Crystal Packing and Solid-State Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. researchgate.netmdpi.comresearchgate.net Understanding these interactions is crucial for predicting the solid-state properties of a compound, such as its melting point, solubility, and stability.

Computational methods can be used to predict the crystal structure of a molecule from its chemical diagram. These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The analysis of the predicted or experimentally determined crystal structure can reveal the key intermolecular interactions that stabilize the solid state. For this compound, the nitrogen atoms in the quinazoline ring and the nitrile group could potentially act as hydrogen bond acceptors, while the aromatic rings are likely to engage in π-π stacking. A detailed computational analysis would quantify the strength and geometry of these interactions, providing a comprehensive picture of its solid-state behavior.

Future Research Directions in 2 Quinazolineacetonitrile Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the quinazoline (B50416) core has been a subject of extensive research, and future efforts concerning 2-quinazolineacetonitrile will focus on developing more efficient, sustainable, and atom-economical catalytic systems. While traditional methods exist, the frontier lies in the adoption of modern catalysis to overcome limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste.

Future research will likely explore:

Transition-Metal Catalysis : Beyond established palladium-catalyzed coupling reactions, the use of more abundant and cost-effective first-row transition metals like copper, iron, nickel, and cobalt is a significant area of interest. nih.govacs.org For instance, copper-catalyzed cascade reactions and iron-catalyzed C(sp³)-H oxidation methods could provide novel routes to the quinazoline scaffold from readily available starting materials. organic-chemistry.org

Acceptorless Dehydrogenative Coupling (ADC) : This strategy represents a green and highly efficient method for forming N-heterocyles, producing only hydrogen and water as byproducts. nih.gov The application of ruthenium and manganese-based pincer complexes, which have shown remarkable activity in quinazoline synthesis, could be adapted for the direct synthesis of this compound derivatives from simple alcohols and nitriles. nih.gov

Photoredox and Electrocatalysis : Visible-light-induced and electrochemical methods offer mild and environmentally benign alternatives to traditional thermal reactions. These approaches can enable unique bond formations and functional group interconversions that are otherwise challenging, potentially leading to new synthetic pathways for the this compound core under ambient conditions.

Heterogeneous and Recoverable Catalysts : To enhance sustainability and industrial applicability, research into solid-supported catalysts, magnetic nanoparticles, and novel catalyst architectures that allow for easy separation and reuse will be crucial. benthamscience.com This aligns with the principles of green chemistry by minimizing catalyst waste and contamination of the final product. benthamscience.com

A comparative look at potential catalytic strategies is presented in the table below.

| Catalytic Strategy | Potential Advantages for this compound Synthesis | Key Metals/Systems |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, novel bond formations. nih.govorganic-chemistry.org | Pd, Cu, Fe, Co, Ni, Ru. nih.govacs.orgorganic-chemistry.org |

| Acceptorless Dehydrogenative Coupling (ADC) | High atom economy, green byproducts (H₂, H₂O), sustainable. nih.gov | Ru, Mn. nih.gov |

| Photoredox/Electrocatalysis | Mild reaction conditions, unique reactivity, high selectivity. | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic Dyes. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, process scalability. benthamscience.com | Metal-Organic Frameworks (MOFs), Supported Nanoparticles. |

Unveiling Undiscovered Reactivity Patterns of the Acetonitrile (B52724) Group

The acetonitrile moiety at the C2 position of the quinazoline ring is a versatile functional group, yet its full reactive potential within this specific heterocyclic system remains largely untapped. Future research will be directed at moving beyond its role as a simple structural component and exploring its participation in a wide array of chemical transformations.

Key areas for investigation include:

Hydrolysis and Related Transformations : The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxamide and subsequently the carboxylic acid. wikipedia.orglibretexts.org A systematic study into these transformations for this compound would provide access to new derivatives with altered electronic and biological properties.

Reduction to Amines : Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine (2-(2-aminoethyl)quinazoline). wikipedia.orglibretexts.org This opens up a vast chemical space for further derivatization through amide bond formation, alkylation, or Schiff base condensation.

Cycloaddition Reactions : The carbon-nitrogen triple bond can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This transformation is a well-established method for creating bioisosteres of carboxylic acids, which is highly relevant in medicinal chemistry.

Nucleophilic Additions : The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents) to yield ketones after hydrolysis of the intermediate imine. wikipedia.orglibretexts.org This provides a direct route to installing more complex carbon skeletons at the 2-position.

Reactions of the α-Carbon : The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated with a suitable base. wikipedia.org The resulting carbanion can act as a nucleophile, enabling alkylation, acylation, and condensation reactions, thus allowing for the elaboration of the side chain.

Expanding the Scope of Derivatization for Advanced Materials and Chemical Probes

The rigid, planar, and electron-deficient nature of the quinazoline ring system makes it an attractive scaffold for applications beyond its traditional use in medicinal chemistry. Future research will focus on the strategic derivatization of this compound to create novel molecules for materials science and chemical biology.

Advanced Materials: Incorporating the quinazoline scaffold into π-extended conjugated systems is a promising strategy for creating novel optoelectronic materials. benthamdirect.comresearchgate.net Research has shown that quinazoline derivatives can be used in the fabrication of Organic Light-Emitting Diodes (OLEDs), acting as hosts for phosphorescent emitters or as emissive materials themselves. benthamdirect.comresearchgate.netbeilstein-journals.org Future work could involve synthesizing derivatives of this compound with donor-acceptor architectures to tune their photophysical properties, leading to applications in:

Organic Electronics : Development of new materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). benthamdirect.combeilstein-journals.org

Sensors : Creation of colorimetric or fluorescent sensors, where binding of an analyte to a derivatized quinazoline core induces a detectable optical response. benthamdirect.comresearchgate.net

Chemical Probes: Chemical probes are small molecules designed to study and manipulate biological systems. rsc.org Given the well-documented biological activities of quinazoline derivatives, this compound serves as an excellent starting point for the development of such tools. mdpi.com Future directions include:

Fluorescent Probes : Attaching a fluorophore to the this compound scaffold could allow for the visualization of biological targets or processes within living cells.

Affinity-Based Probes : Incorporating a biotin (B1667282) tag would enable the isolation and identification of protein binding partners through affinity purification and mass spectrometry.

Photoaffinity Labels : Introducing a photoreactive group, such as a diazirine, would allow for the covalent labeling and identification of specific biological targets upon UV irradiation.

Development of High-Throughput Synthetic Methodologies

To efficiently explore the vast chemical space around the this compound scaffold for drug discovery and materials science, the development of high-throughput synthetic methodologies is essential. These methods aim to rapidly generate large libraries of compounds for screening.

Future research will likely focus on the implementation of:

Microwave-Assisted Synthesis : Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of quinazoline libraries. nih.gov This technique is well-suited for rapid reaction optimization and library production.

Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single step to form a complex product, offering high efficiency and molecular diversity. nih.govnih.gov Designing novel MCRs that incorporate a this compound precursor or build the ring system in a one-pot fashion would be a powerful strategy for generating diverse compound libraries. organic-chemistry.orgnih.gov

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, mixing), enhanced safety, and the potential for automated, scalable production. researchgate.net Adapting known quinazoline syntheses to flow reactors would enable the on-demand production of derivatives and facilitate multi-step sequences by integrating purification and analysis steps.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For this compound, these computational tools can accelerate research by providing predictive insights that would be time-consuming or impossible to obtain through experimentation alone.

Future applications in this domain include:

Reaction Outcome and Condition Prediction : ML models, particularly neural networks, can be trained on vast databases of known chemical reactions to predict the products of a novel transformation. wikipedia.org For this compound, this could be used to predict the outcome of a proposed reaction or to suggest the optimal catalyst, solvent, and temperature to achieve a desired product with high yield. wikipedia.org

Regioselectivity Prediction : When functionalizing the quinazoline ring, predicting the most likely site of reaction (regioselectivity) is crucial. ML models can learn from quantum chemical descriptors to accurately predict the reactive sites for electrophilic or nucleophilic attack on complex molecules like quinazoline derivatives.

De Novo Molecular Design : AI algorithms can be used to design novel this compound derivatives with specific desired properties. By learning the relationship between chemical structure and activity (e.g., binding affinity to a protein target or a specific emission wavelength), these models can generate new molecular structures that are optimized for a particular application.

Retrosynthesis Planning : AI-powered tools can propose complete synthetic pathways for complex target molecules. For a novel, highly derivatized this compound target, these tools could suggest a step-by-step synthetic route from simple, commercially available starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.